molecular formula C24H26FN7O3 B605753 AZD3229 CAS No. 2248003-60-1

AZD3229

Cat. No.: B605753
CAS No.: 2248003-60-1
M. Wt: 479.5 g/mol
InChI Key: FLJOFQUXYAWOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

AZD3229 is a novel small-molecule inhibitor designed to target mutations in the KIT and PDGFRα receptors, which are critical in the pathogenesis of gastrointestinal stromal tumors (GISTs). The compound has garnered attention due to its enhanced potency against both primary and secondary mutations that confer resistance to existing therapies. This article reviews the biological activity of this compound, focusing on its pharmacokinetic-pharmacodynamic (PKPD) relationships, efficacy in preclinical models, and potential clinical implications.

This compound selectively inhibits wild-type KIT and a broad spectrum of KIT mutations, including those associated with resistance to other tyrosine kinase inhibitors (TKIs) such as imatinib, sunitinib, and regorafenib. The compound operates by binding to the ATP-binding site of the KIT receptor, thereby blocking its phosphorylation and downstream signaling pathways that promote tumor growth.

Key Features

  • Selectivity : this compound exhibits low nanomolar activity against various KIT mutations and shows a significantly reduced interaction with VEGFR-2, minimizing off-target effects like hypertension commonly seen with other TKIs .
  • Potency : It is reported to be 15 to 60 times more potent than imatinib for inhibiting primary KIT mutations .

PKPD Relationships

The PKPD analysis of this compound was conducted using mouse models with GIST tumors harboring different KIT mutations. The study established a correlation between plasma concentrations of this compound and the inhibition of phosphorylated KIT (pKIT), which is crucial for antitumor activity.

Table 1: PKPD Model Summary

ParameterValue
Effective Dose Range0.1 - 40 mg/kg
Target Coverage>90% inhibition of pKIT
Oral Dose Prediction>34 mg for human equivalent

This compound demonstrated optimal efficacy when sustained inhibition of pKIT was maintained throughout the dosing interval .

Efficacy in Preclinical Models

This compound has shown significant antitumor activity in patient-derived xenograft (PDX) models. Notably, it led to durable tumor regressions without causing significant changes in arterial blood pressure during telemetry studies .

Case Study: Tumor Regression in PDX Models

  • Model : GIST430 (V654A mutation)
  • Dose : 20 mg/kg b.i.d.
  • Outcome : Significant tumor volume regression compared to standard agents like regorafenib at higher doses.

Comparative Efficacy

This compound was benchmarked against existing standard-of-care agents. In comparative studies, it consistently outperformed imatinib and regorafenib across various mutant cell lines.

Table 2: Comparative Efficacy Data

AgentDose (mg/kg)Tumor Volume Regression (%)
This compound20 b.i.d.75%
Imatinib100 q.d.30%
Regorafenib100 q.d.50%

These findings indicate that this compound may provide a more effective treatment option for patients with resistant GISTs .

Safety Profile

In preclinical studies, this compound exhibited a favorable safety profile with minimal adverse effects compared to other TKIs. The most common side effects observed were manageable and included fatigue and mild gastrointestinal disturbances .

Adverse Effects Overview

  • Common AEs : Fatigue (24%), hand-foot skin reaction (21%), diarrhea (20%)
  • Grade 3/4 AEs : Lipase increase (5%), hypertension (4%) .

Q & A

Basic Research Questions

Q. What is the mechanism of action of AZD3229 in targeting KIT/PDGFRA mutations in gastrointestinal stromal tumors (GIST)?

this compound is a potent, selective inhibitor of KIT and PDGFRA tyrosine kinases, designed to inhibit both ATP-binding and activation-loop (A-loop) mutations. Preclinical studies demonstrate its ability to suppress phosphorylation of KIT in an exposure-dependent manner, leading to sustained inhibition (>90%) of downstream signaling pathways critical for tumor proliferation . Unlike earlier inhibitors (e.g., imatinib), this compound maintains activity against secondary resistance mutations (e.g., V654A, D816H) by avoiding steric clashes in the kinase domain, as shown in Ba/F3 cell line models .

Q. How does this compound’s selectivity profile compare to standard-of-care (SoC) KIT inhibitors like imatinib or sunitinib?

this compound exhibits 15–60-fold higher potency than imatinib in suppressing primary KIT mutations (e.g., exon 11 deletions) and retains efficacy against secondary mutations that confer resistance to SoC agents. In vitro assays using Ba/F3 cells engineered with diverse KIT mutations revealed GI50 values in the low nanomolar range (1–50 nM), with minimal off-target effects on KDR (VEGFR-2), reducing risks of hypertension—a common adverse effect of sunitinib and regorafenib .

Q. What experimental models are most relevant for evaluating this compound’s efficacy in preclinical GIST research?

Key models include:

  • Patient-derived xenograft (PDX) models : Recapitulate clinical heterogeneity, e.g., HGiXF-106 (KIT exon 11 del 557-558/V654A) and HGiXF-108 (KIT exon 11 del K550fs), which showed 60–99% tumor regression at 4 mg/kg .
  • Ba/F3 cell lines : Engineered with specific KIT mutations (e.g., exon 11 del 557-558/D816H) to quantify potency (EC50 = 2.2 nM) .
  • Syngeneic CDX models : For rapid PK/PD correlation studies, though less translationally predictive than PDX .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PKPD) modeling optimize this compound dosing regimens in clinical trials?

A reverse translational PKPD model, validated in mouse xenografts, links plasma concentrations to KIT phosphorylation inhibition. Key findings:

  • EC90 target coverage : Sustained >90% inhibition of pKIT over the dosing interval is required for tumor regression. This correlates with a human dose ≥34 mg twice daily, adjusted for species differences in plasma protein binding (mouse: 7.4% unbound vs. human: 3.5% unbound) .
  • Dose proportionality : this compound exhibits linear PK in mice (0.5–20 mg/kg), with a half-life of ~2 hours, supporting twice-daily dosing to maintain therapeutic exposure .

Q. What methodologies address contradictory data on this compound’s EC50 across different mutation subtypes?

EC50 varies across KIT mutations (e.g., 0.4 nM in HGiXF-106 vs. 9 nM in HGiXF-105). To resolve discrepancies:

  • Mutation-specific Ba/F3 panels : Validate in vitro GI90 values against in vivo EC90 data .
  • Structure-activity relationship (SAR) analysis : Rationalize potency differences via molecular docking studies (e.g., water-mediated interactions in KIT’s active site explain selectivity over KDR) .

Q. How does this compound overcome resistance mechanisms observed in later-line GIST therapies?

this compound inhibits both primary (e.g., exon 11 deletions) and secondary mutations (e.g., ATP-binding pocket mutations like V654A). In PDX models, it achieved tumor shrinkage in imatinib-resistant GIST430/V654A tumors, whereas sunitinib and regorafenib showed limited activity due to off-target toxicity thresholds .

Q. What biomarkers are critical for stratifying patients in this compound clinical trials?

  • Plasma KIT phosphorylation : A dynamic PD biomarker correlating with tumor response .
  • Circulating tumor DNA (ctDNA) : To detect secondary mutations (e.g., D816H) and monitor clonal evolution during treatment .

Q. Methodological Considerations

Q. How to design in vitro experiments to validate this compound’s mutation coverage?

  • Step 1 : Generate Ba/F3 cells expressing clinically relevant KIT mutations (e.g., exon 9, 11, 13, 17).
  • Step 2 : Perform dose-response assays (72-hour viability) to determine GI50/GI90.
  • Step 3 : Cross-reference with PKPD models to predict clinical dosing .

Q. What statistical approaches are recommended for analyzing tumor regression data in this compound studies?

  • Mixed-effects modeling : Accounts for inter-mouse variability in PDX studies.
  • Time-to-event analysis : For progression-free survival (PFS) in xenografts, with log-rank tests comparing this compound to SoC inhibitors .

Q. How to address translational gaps between preclinical and clinical efficacy?

  • Backtranslation : Use clinical PK data from SoC agents (e.g., imatinib’s human clearance) to refine this compound’s mouse-to-human scaling factors .
  • Quantitative systems pharmacology (QSP) : Integrate mutational prevalence data to prioritize mutations for in vivo testing .

Properties

IUPAC Name

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJOFQUXYAWOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248003-60-1
Record name AZD-3229
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3229
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.